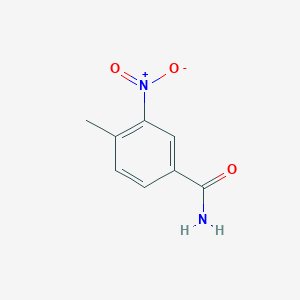

4-Methyl-3-nitrobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Organic Synthesis

Benzamide derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities. walshmedicalmedia.comresearchgate.net These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net The versatility of the benzamide structure allows for various substitutions, leading to diverse biological effects. walshmedicalmedia.com The amide group is crucial, being stable, neutral, and capable of hydrogen bonding, which is vital for interactions with biological targets. researchgate.net

In organic synthesis, benzamides are valuable intermediates and building blocks for creating more complex, biologically active molecules. researchgate.netatomfair.com Their synthesis and modifications are central to the development of new therapeutic agents. walshmedicalmedia.com

Overview of Research Trajectories for Nitroaromatic Compounds

Nitroaromatic compounds, characterized by one or more nitro groups on an aromatic ring, are significant in various industrial applications, including the synthesis of dyes, pesticides, and explosives. uni-muenchen.denih.gov However, their widespread use has led to environmental concerns. nih.govmdpi.com

Current research focuses on several key areas. One major trajectory is the development of sensitive and selective methods for detecting nitroaromatic compounds, driven by environmental and safety needs. mdpi.comspectroscopyonline.com Another significant area of investigation is their unique photochemical properties. Nitroaromatic molecules can undergo rapid transitions between electronic states and, in some cases, release nitric oxide upon light exposure, which has potential applications in medicine. rsc.org The position of the nitro group and other substituents on the aromatic ring significantly influences the compound's properties and potential mutagenicity. nih.gov

Positioning of 4-Methyl-3-nitrobenzamide within Advanced Chemical Investigations

This compound, with its specific arrangement of a methyl group and a nitro group on the benzamide framework, is a subject of specialized research. It serves as a key intermediate in the synthesis of various organic molecules. atomfair.com For instance, it is a precursor in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which is an intermediate for various pharmaceuticals. google.com

The compound's structure makes it a valuable tool in studying the influence of substituents on the chemical and biological activity of benzamide derivatives. researchgate.net Research has explored its role in the development of novel compounds with potential therapeutic applications, such as enzyme inhibitors. researchgate.netdiva-portal.org Furthermore, its electrochemical properties have been investigated to understand the reduction mechanisms of nitroaromatic compounds and the potential for releasing biologically active molecules. researchgate.net

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 19013-11-7 | chemicalbook.comthermofisher.comfishersci.ca |

| Molecular Formula | C8H8N2O3 | thermofisher.comfishersci.caguidechem.com |

| Molecular Weight | 180.16 g/mol | fishersci.ca |

| Melting Point | 164-165°C | chemicalbook.com |

| Appearance | White to cream or pale yellow to yellow powder or granules | thermofisher.com |

| IUPAC Name | This compound | thermofisher.com |

Synthesis

The synthesis of this compound typically involves the nitration of 4-methylbenzoic acid (p-toluic acid). derpharmachemica.comontosight.ai This is often followed by the conversion of the resulting 4-methyl-3-nitrobenzoic acid to its acid chloride, which is then reacted with an amine to form the amide. derpharmachemica.com

A common synthetic route involves:

Nitration of p-toluic acid using a nitrating agent like ammonium (B1175870) nitrate (B79036) in the presence of concentrated sulfuric acid to yield 4-methyl-3-nitrobenzoic acid. derpharmachemica.com

Conversion of the carboxylic acid to an acid chloride using a reagent such as thionyl chloride. derpharmachemica.com

Condensation of the acid chloride with an appropriate amine to form the final benzamide product. derpharmachemica.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUGEQUFPMJGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066446 | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-11-7 | |

| Record name | 4-Methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 3 Nitrobenzamide and Analogues

Strategic Approaches to Benzamide (B126) Formation

The construction of the benzamide functional group is the central challenge in synthesizing 4-Methyl-3-nitrobenzamide. The two most prominent strategies involve the direct use of a carboxylic acid precursor or its activation via an acyl chloride intermediate.

The direct formation of an amide from a carboxylic acid and an amine is a straightforward concept but often requires activation of the carboxylic acid group to proceed efficiently. scispace.com 4-Methyl-3-nitrobenzoic acid serves as a key intermediate for various syntheses, including pharmaceuticals and dyes, with its carboxylic acid group enabling reactions like amidation and esterification. guidechem.comchemimpex.com

Conventional methods often employ stoichiometric coupling reagents to facilitate this transformation. However, growing interest in greener alternatives has led to the exploration of methods that avoid these waste-generating reagents. One such approach involves the reaction of a carboxylic acid with urea (B33335) in the presence of a catalyst like boric acid, which provides a more environmentally benign, solvent-free pathway to the amide. scispace.com Another strategy involves the conversion of an ester derivative to the amide. For instance, the related compound 4-iodo-3-nitrobenzamide (B1684207) can be prepared by reacting its methyl ester with anhydrous ammonia (B1221849) in a suitable solvent like methanol (B129727). google.com

A robust and widely used two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine source. This is a common strategy in both laboratory and industrial settings. ucl.ac.ukasianpubs.org

The first step is the synthesis of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid. This is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comderpharmachemica.comsigmaaldrich.com The resulting acyl chloride is a reactive liquid that serves as a key intermediate. sigmaaldrich.com

In the second step, the acyl chloride is coupled with an appropriate amine. To synthesize the parent this compound, the acyl chloride is reacted with an ammonia source, such as aqueous ammonia. asianpubs.org For the synthesis of analogues, other amines are used. For example, reacting 4-methyl-3-nitrobenzoyl chloride with p-anisidine (B42471) in the presence of a base like triethylamine (B128534) yields N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide. derpharmachemica.com The base is added to neutralize the hydrochloric acid (HCl) generated during the reaction.

Development of Cost-Effective and High-Yield Synthesis Protocols

For practical applications, particularly on an industrial scale, the development of synthetic routes that are both high-yielding and economically viable is crucial. The acyl chloride pathway is often favored for its efficiency and reliability.

A patented method for a related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, highlights a process designed for low cost and high efficiency, achieving a total yield of 97.5%. google.com This process utilizes readily available and inexpensive raw materials. google.com Similarly, a commercial-scale approach for an intermediate to the drug Vilazodone starts with 3-methyl-4-nitrobenzoic acid, converts it to the acid chloride with thionyl chloride, and then to the amide using aqueous ammonia, emphasizing the use of low-cost materials. asianpubs.org

The table below outlines a representative high-yield protocol for an analogue, demonstrating the efficiency of the acyl chloride method.

| Step | Reactants | Reagents/Solvents | Key Transformation | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chloro-3-nitrobenzoic acid, Methylamine | - | Formation of 4-methylamino-3-nitrobenzoic acid | 97.5% (Overall) | google.com |

| 2 | 4-Methylamino-3-nitrobenzoic acid | Thionyl chloride | Conversion to 4-(methylamino)-3-nitrobenzoyl chloride | ||

| 3 | 4-(Methylamino)-3-nitrobenzoyl chloride, Methylamine | Dichloromethane (B109758) | Final amidation to N-methyl-4-(methylamino)-3-nitrobenzamide |

Exploration of Catalytic Systems in this compound Synthesis

To overcome the environmental drawbacks of stoichiometric reagents, significant research has focused on catalytic methods for amide bond formation. ucl.ac.uk While specific catalytic systems for this compound are not widely reported, general catalytic strategies for benzamide synthesis are directly applicable.

Catalytic approaches offer advantages in terms of efficiency, selectivity, and sustainability. ucl.ac.uk

Acid Catalysis : Simple and readily available catalysts like boric acid can be used for the direct amidation of carboxylic acids with urea under solvent-free conditions. scispace.com Other catalysts like tetrabutoxytitanium have also been shown to be effective for the amidation of nitrobenzoic acids. researchgate.net

Biocatalysis : The use of enzymes for amide bond formation represents a green and highly selective catalytic method, driven by the growing demand for sustainable practices in the pharmaceutical industry. rsc.org

Metal-Based Catalysis : Various transition metal complexes have been developed for amide synthesis. Ruthenium complexes, for example, have been used to catalyze the hydration of benzonitriles to benzamides. d-nb.info More recently, manganese-based catalysts have been employed in novel reactions for the functionalization of primary amides. rsc.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Acid Catalyst | Boric Acid | Direct amidation of carboxylic acid with urea | Low cost, readily available, solvent-free conditions | scispace.com |

| Acidic Ionic Liquid | Brønsted acidic ionic liquid | Direct amidation of carboxylic acid and amine | Reusable catalyst and solvent | acs.org |

| Biocatalyst | Hydrolase enzymes | Kinetic or thermodynamic amidation | High selectivity, mild conditions | rsc.org |

| Transition Metal | Ruthenium-CAP Complexes | Hydration of nitriles to amides | High conversion and selectivity in water | d-nb.info |

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamides and other important chemical compounds. sioc-journal.cn The goal is to develop methods that are more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry considerations in benzamide synthesis include:

Atom Economy : Traditional methods using stoichiometric coupling reagents (like HATU or carbodiimides) or the acyl chloride route suffer from poor atom economy, as they generate significant amounts of waste byproducts. ucl.ac.uk Catalytic methods are inherently more atom-economical.

Use of Catalysis : As discussed previously, shifting from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. Catalysts reduce waste, can often be recycled, and may allow for milder reaction conditions. ucl.ac.ukrsc.orgacs.org

Safer Solvents and Conditions : Many traditional amidation reactions use hazardous solvents like dichloromethane (CH₂Cl₂) and dimethylformamide (DMF). ucl.ac.uk Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. sioc-journal.cn The use of boric acid with simple trituration and heating is an example of a solvent-less system. scispace.com Reusable ionic liquids can also serve as both the catalyst and a greener solvent medium. acs.org

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Reference |

|---|---|---|---|

| Atom Economy | Use of stoichiometric coupling agents (e.g., HATU, T3P) or acyl chlorides. | Direct catalytic amidation. | ucl.ac.uk |

| Catalysis | Stoichiometric activation with reagents like thionyl chloride. | Use of biocatalysts, acid catalysts (boric acid), or metal catalysts. | scispace.comrsc.orgd-nb.info |

| Safer Solvents | Use of hazardous solvents like DMF and Dichloromethane. | Solvent-free reactions (trituration) or use of water/ionic liquids. | scispace.comucl.ac.ukd-nb.infoacs.org |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Integrity and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For 4-Methyl-3-nitrobenzamide, with a molecular formula of C₈H₈N₂O₃, HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement is crucial for confirming the identity of the compound in complex mixtures or after synthesis. While detailed fragmentation studies from HRMS on this specific molecule are not widely published, the technique remains the gold standard for confirming its elemental composition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

This table is generated based on general chemical information. fishersci.com

X-ray Diffraction Studies for Crystalline Structure Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

While a single-crystal X-ray structure of pure this compound is not prominently available in surveyed literature, significant structural insights have been gained from its scaffold when complexed with biological macromolecules. A notable study determined the X-ray crystal structure of a this compound-containing inhibitor bound to Mus musculus acetylcholinesterase (mAChE) at a resolution of 2.3 Å. This analysis reveals the specific conformation the molecule adopts within a defined binding pocket, providing valuable data on its molecular geometry in an interacting state.

Analysis of Intermolecular Interactions in Crystal Lattices

The study of the this compound scaffold within the mAChE binding site highlights key intermolecular interactions that are crucial for its binding affinity and are analogous to interactions that would stabilize its own crystal lattice. The analysis identified several critical non-covalent interactions:

Arene-Arene Stacking: The aromatic ring of the this compound moiety engages in sandwich-type stacking interactions with the aromatic side chains of two amino acid residues, Tyr124 and Trp286.

Hydrogen Bonding: A potential hydrogen bond was observed between the oxygen atoms of the compound's nitro group and the backbone amide of the amino acid Ser298.

These observed interactions, particularly the ability of the nitro group and the aromatic system to participate in hydrogen bonding and stacking, are fundamental characteristics that would also dictate the packing arrangement in the solid state of the pure compound.

Table 2: X-ray Crystallography Interaction Data for the this compound Scaffold

| Interaction Type | Interacting Partner in Study | Moiety Involved |

|---|---|---|

| Arene-Arene Stacking | Tyr124, Trp286 | Aromatic Ring |

This table is based on findings from a study on a complex of a this compound derivative with Mus musculus AChE.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, allowing for the isolation and purity assessment of a target compound. For this compound, liquid chromatography is particularly well-suited for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical method that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is widely used for the identification, quantification, and purity analysis of compounds in various matrices, including pharmaceutical and chemical synthesis products. mdpi.commdpi.com

A typical LC-MS method for a compound like this compound would involve a reversed-phase column, such as a Phenyl-Hexyl or C18 column, which separates compounds based on their hydrophobicity. fda.gov.tw The mobile phase would likely consist of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass analyzer detects the molecule based on its mass-to-charge (m/z) ratio, confirming its identity. The purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the area of any impurity peaks. This technique is standard for quality control in the synthesis of chemical reagents and active pharmaceutical ingredients. mdpi.comfda.gov.tw

Table 3: Illustrative LC-MS Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Phenyl-Hexyl or C18, < 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

This table presents a hypothetical but standard set of conditions based on methods for similar compounds. mdpi.comfda.gov.twnih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Prediction of Binding Affinities and Interaction Sites

Computational docking is a key method for predicting how a ligand like 4-Methyl-3-nitrobenzamide might bind to a biological target, such as a protein or enzyme. This technique estimates the binding affinity, often expressed as binding energy, and identifies the specific amino acid residues involved in the interaction.

Studies on related benzamide (B126) structures have demonstrated the utility of this approach. For instance, molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide with human coagulation factor Xa (hfXa) revealed potential inhibitory activity, with a binding energy that differed by approximately 3 kcal/mol from the known inhibitor Apixaban. nih.gov Similarly, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives against α-glucosidase and α-amylase have shown reasonable dock scores and identified key binding interactions, correlating with their potential as antidiabetic agents. nih.gov

In the context of acetylcholinesterase (AChE), a target for nerve agent antidotes, the this compound scaffold has been shown to bind at the entrance of the enzyme's gorge. Docking simulations revealed that the scaffold can adopt various binding modes, forming interactions with key residues. For example, an arene-arene sandwich interaction with Tyr124 and Trp286, and a potential hydrogen bond between the nitro group and the backbone amide of Ser298 have been observed. These interactions are crucial for the stability of the ligand-protein complex.

Table 1: Examples of Predicted Binding Interactions for Benzamide Derivatives

| Compound/Scaffold | Target Protein | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| This compound scaffold | Acetylcholinesterase (AChE) | Tyr124, Trp286 | Arene-arene sandwich |

| This compound scaffold | Acetylcholinesterase (AChE) | Ser298 | Hydrogen bonding |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Phe:188, His:328 | Pi-alkyl interactions |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules over time, allowing for the exploration of conformational landscapes and the assessment of binding stability. By simulating the movements of atoms and bonds, MD can reveal how a ligand like this compound and its derivatives behave in a biological environment, such as in the active site of a protein.

For example, MD simulations performed on inhibitors of the SARS-CoV-2 main protease (Mpro) have been used to investigate the stability of the ligand-protein complexes. mdpi.com The root mean square deviation (RMSD) of the protein and ligand atoms are monitored over the simulation time (e.g., 200 ns) to ensure the binding remains stable. mdpi.com Similarly, MD simulations have been employed to study the binding of coumarin (B35378) derivatives to human serum albumin (HSA), showing how the flexibility of the protein is influenced by different substituents on the ligand. researchgate.net These studies highlight how MD simulations can validate docking results and provide a more detailed understanding of the stability and dynamics of the interactions between a small molecule and its target protein. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

For nitroaromatic compounds, QSAR studies have been used to model their toxicity. These models often incorporate descriptors related to hydrophobicity and electrophilic reactivity, which are known to be important factors in the mode of action for this class of compounds. nih.gov Hierarchical Technology for QSAR (HiT QSAR) has been applied to large datasets of nitroaromatics to differentiate compounds by their probable mechanisms of toxicity based on structural features. nih.gov Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to guide the design of new benzimidazole (B57391) derivatives with potential anti-mycobacterial activity, highlighting the importance of steric and electrostatic fields in determining biological potency. nih.gov Such models could be instrumental in optimizing the this compound scaffold for a specific biological target by suggesting structural modifications that are likely to enhance activity.

Table 2: Common Descriptors in QSAR Models for Aromatic Compounds

| Descriptor Type | Description | Relevance |

|---|---|---|

| Hydrophobicity (e.g., LogP) | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to the transport of the compound to its site of action. nih.gov |

| Electronic (e.g., HOMO/LUMO energies) | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the electrophilicity and reactivity of the molecule. nih.gov |

| Steric (e.g., Molar Refractivity) | A measure of the volume occupied by a molecule. | Describes the size and shape requirements for binding to a target. nih.gov |

| Topological | Numerical values derived from the graph representation of the molecule. | Encodes information about branching and connectivity. |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm, shape index, and curvedness onto the surface, it provides a detailed picture of how molecules pack together in the solid state.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzamide Derivatives

| Compound | H···O/O···H (%) | H···H (%) | H···C/C···H (%) | Source |

|---|---|---|---|---|

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | 30.5 | 29.0 | 28.2 | nih.gov |

| N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide | 42.0 | 8.9 | 9.5 | researchgate.net |

In Silico Prediction of Biological Interactions and Potential Efficacy

In silico methods are widely used to predict the biological interactions of compounds and to estimate their potential therapeutic efficacy before undertaking extensive laboratory synthesis and testing. bohrium.com Molecular docking, a primary tool in this area, can screen virtual libraries of compounds against a biological target to identify potential hits.

For instance, the this compound scaffold has been investigated as part of a strategy to develop reactivators for nerve-agent-inhibited acetylcholinesterase. diva-portal.org In silico studies, including molecular docking, showed that this scaffold could bind to the enzyme, and these predictions guided the synthesis of derivatives that showed reactivation activity against various nerve agents. diva-portal.org In another study, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide were synthesized and evaluated as antidiabetic agents, with molecular docking results corroborating the in vitro inhibitory activity against α-glucosidase and α-amylase. nih.gov Compound 5o from this series, which features a 2-CH3-5-NO2 substituted phenyl ring, was identified as a particularly potent inhibitor, a finding supported by its favorable interactions in the docking simulations. nih.gov These examples underscore the power of in silico predictions to rationalize observed biological activities and to guide the design of more efficacious molecules. nih.govbohrium.com

Biological Activities and Pharmacological Potential

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery. Research has begun to map out the inhibitory potential of the 4-methyl-3-nitrobenzamide scaffold against several key enzymes.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The this compound scaffold has been identified as a component in the design of acetylcholinesterase (AChE) inhibitors. diva-portal.org These inhibitors are crucial in the management of Alzheimer's disease, as they help to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.com Studies have shown that this structural motif can bind to the entrance of the AChE gorge. diva-portal.org

Derivatives incorporating the this compound structure have demonstrated reactivation activity against organophosphorus nerve agent-inhibited AChE. For instance, certain compounds containing this scaffold have shown broad-spectrum binding to various forms of nerve-agent-adducted AChE, with some exhibiting half-maximal effective concentrations (EC50) in the micromolar range. researchgate.net One study reported EC50 values for a derivative containing the this compound scaffold ranging from 6.3 to 27 μM for displacing a fluorescent probe from different AChE species. researchgate.net

While direct inhibitory data for this compound itself against acetylcholinesterase and butyrylcholinesterase (BChE) is not extensively detailed in the currently available literature, the consistent activity of its derivatives suggests that this scaffold is a promising starting point for the development of novel cholinesterase inhibitors. diva-portal.org

Interactive Table: Cholinesterase Inhibition Data for a Derivative Containing the this compound Scaffold

| AChE Species | EC50 (µM) |

| Apo mAChE | 11 |

| Tabun-mAChE | 27 |

| Sarin-mAChE | 6.3 |

| Cyclosarin-mAChE | 10 |

| VX-mAChE | 7.9 |

| RVX-mAChE | 11 |

| Data represents the half-maximal effective concentration for the displacement of propidium (B1200493) iodide from various Mus musculus acetylcholinesterase (mAChE) species by a compound containing the this compound scaffold. researchgate.net |

Beta-Secretase 1 (BACE1) Inhibition for Neurodegenerative Research

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, the inhibition of BACE1 is a major therapeutic strategy. nih.gov While the direct inhibitory activity of this compound against BACE1 has not been reported, research into other small molecules, such as certain thiocoumarin and indazole derivatives, has demonstrated the potential for inhibiting this enzyme. nih.govnih.gov The exploration of this compound in this context remains an open area for future investigation.

Phosphodiesterase Enzyme Interactions and Modulation

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. nih.govashpublications.org The inhibition of specific PDEs has therapeutic applications in various diseases, including cancer and neurodegenerative disorders. nih.gov A patent has mentioned N-(benzo[d]thiazol-2-yl)-4-methyl-3-nitrobenzamide, a derivative of the compound of interest, in the context of ubiquitination ligation inhibitors, which can be related to cellular signaling pathways modulated by PDEs. google.com However, direct studies on the interaction and modulation of phosphodiesterase enzymes by this compound are currently lacking in the scientific literature.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders. nih.govnih.govimpactfactor.org Studies have shown that various benzaldehyde (B42025) and benzoic acid derivatives can inhibit tyrosinase. researchgate.net For example, 4-nitrobenzaldehyde (B150856) has been shown to inhibit mushroom tyrosinase with an IC50 value of 1846 μM. researchgate.net While these findings suggest that the nitro-substituted benzene (B151609) ring might play a role in tyrosinase inhibition, there is no specific data available on the tyrosinase inhibitory activity of this compound itself.

Anticancer Research and Mechanisms of Action

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Several studies have highlighted the potential of nitrobenzamide derivatives in this area.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Research has indicated that derivatives of this compound possess anticancer properties. For instance, studies on N-substituted benzamide (B126) derivatives have shown anti-proliferative activity against various cancer cell lines. researchgate.net Some benzamide derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis, which is a programmed cell death mechanism crucial for eliminating cancerous cells. ontosight.aiontosight.ai

A related compound, 4-iodo-3-nitrobenzamide (B1684207), has been shown to induce apoptosis in tumor cells. nih.gov This is thought to occur through its metabolic reduction to a nitroso derivative, which then inactivates poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov Another study on novel 1,2,5-trisubstituted benzimidazoles, which can be synthesized from derivatives of 4-fluoro-3-nitrobenzoic acid, demonstrated their potential to induce apoptosis in various cancer cell lines through mitochondrial dysfunction. nih.gov Furthermore, a study on 4-chloro-3-nitrobenzamide (B92726) analogs revealed their potent inhibitory effects on small cell lung cancer (SCLC) cells, with some analogs exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range. acs.org

While these findings on related structures are promising, direct experimental evidence and specific IC50 values for the inhibition of cancer cell proliferation and induction of apoptosis by this compound are not yet available in the published literature.

Interactive Table: IC50 Values of 4-chloro-3-nitrobenzamide Analogs against a Murine SCLC Cell Line

| Compound | IC50 (nM) |

| Analog 1 | 160 |

| Analog 10 | >10000 |

| Analog 15 | 300 |

| Data represents the half-maximal inhibitory concentration against the 319N1 murine Small Cell Lung Cancer (SCLC) cell line. acs.org |

Modulators of Hepatitis B Virus Capsid Assembly (drawing from benzamide derivatives)

A promising area of antiviral therapy for chronic hepatitis B virus (HBV) infection is the use of capsid assembly modulators (CAMs). nih.govnih.gov These small molecules interfere with the proper formation of the viral capsid, a crucial step in the HBV life cycle. nih.govgoogle.com Benzamide (BA) derivatives have emerged as a chemically and mechanistically unique class of CAMs. asm.orgnih.gov

Research has shown that certain benzamide derivatives can significantly lower the levels of cytoplasmic HBV DNA. asm.orgnih.gov Their mechanism of action involves promoting the formation of empty viral capsids. This is achieved through a specific interaction with the HBV core protein, which is the fundamental building block of the capsid. nih.govasm.orgnih.gov Molecular docking and genetic studies suggest that these benzamide compounds bind to the heteroaryldihydropyrimidine (HAP) pocket, a critical interface between core protein dimers, thereby inhibiting the proper assembly of the nucleocapsid which contains the viral genetic material. asm.orgnih.gov

Different classes of benzamide-based CAMs have been developed, including sulfamoylbenzamides and thioureidobenzamides, which underscores the versatility of the benzamide scaffold in targeting HBV. nih.govacs.org For instance, the thioureidobenzamide compound 17i demonstrated potent anti-HBV activity in both HepAD38 and HBV-infected HLCZ01 cells. nih.gov The discovery of these novel core protein-targeting antivirals offers a pathway to identifying therapeutics for chronic hepatitis B. asm.orgnih.gov

Potential in Histone Deacetylase (HDAC) Inhibition (drawing from related derivatives)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene regulation. Their inhibition has become a key strategy in cancer therapy. nih.gov Benzamide derivatives are recognized as a significant class of HDAC inhibitors. nih.gov The benzamide structure can chelate with the zinc ion present in the active site of HDAC enzymes, leading to a conformational change and inhibition of the enzyme's activity. nih.gov

Specifically, research into novel 4-substituted-3-nitrobenzamide derivatives has been conducted to explore their potential as HDAC inhibitors for anti-tumor applications. researchgate.net In one study, several N-(2-amino-4-pyridine) benzamide and N-(2-amino-3-pyridine) benzamide derivatives, which are structurally related to this compound, showed HDAC inhibitory activity. researchgate.net Furthermore, related compounds like N-Hydroxy-3-Nitrobenzamide are also being investigated as potential HDAC inhibitors. ontosight.ai This body of research suggests that this compound could serve as a foundational structure for the development of new HDAC inhibitors.

Anti-inflammatory and Analgesic Properties

Derivatives of benzamide are known to possess anti-inflammatory and pain-relieving (analgesic) properties. ontosight.ainih.govacs.org These effects are often linked to the modulation of key inflammatory pathways and mediators. smolecule.com

A key mechanism behind the anti-inflammatory effects of nitrobenzamide derivatives is their ability to suppress the production of pro-inflammatory cytokines. researchgate.net Studies using macrophage cell lines have shown that certain nitro-substituted benzamides can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net

Research on 4-((nitrooxy) methyl)-3-nitrobenzoic acid, a compound structurally similar to this compound, has provided detailed insights into these mechanisms. nih.gov Systemic administration of this compound in animal models of inflammation was associated with a significant reduction in the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and the chemokine CXCL-1. nih.gov Concurrently, an increase in the production of the anti-inflammatory cytokine IL-10 was observed. nih.gov This modulation of the cytokine balance highlights a potent anti-inflammatory effect. Other studies have corroborated that various benzamide derivatives can suppress these key cytokines, suggesting a common mechanism for this class of compounds. researchgate.netunal.edu.conih.gov

| Compound/Derivative Class | Cytokine | Observed Effect | Reference |

|---|---|---|---|

| 4-((nitrooxy) methyl)-3-nitrobenzoic acid | IL-1β | Reduced production | nih.gov |

| IL-6 | Reduced production | nih.gov | |

| TNF-α | Reduced production | nih.gov | |

| CXCL-1 | Reduced production | nih.gov | |

| Nitro-substituted benzamides (general) | IL-1β | Suppressed expression/secretion | researchgate.net |

| TNF-α | Suppressed expression/secretion | researchgate.net | |

| Nitazoxanide (related thiazolide) | IL-6 | Decreased production | unal.edu.co |

| TNF-α | Inhibited production | unal.edu.co |

Reduction of Neutrophil Recruitment

Research into structurally related compounds has highlighted a potential anti-inflammatory role by modulating the immune system. Specifically, studies on 4-((nitrooxy)methyl)-3-nitrobenzoic acid, a derivative sharing the core 4-methyl-3-nitro structural motif, have demonstrated a notable reduction in neutrophil recruitment. nih.govresearchgate.net In experimental models of inflammation, such as carrageenan-induced paw edema in mice, administration of this compound was associated with decreased activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils. researchgate.net This reduction in MPO activity serves as an indirect indicator of lower neutrophil presence in the inflamed tissue. researchgate.net

The anti-inflammatory activity was further linked to a decrease in the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.govufmg.br These findings suggest that compounds based on this chemical structure can mitigate inflammatory responses by inhibiting the migration of neutrophils to the site of inflammation. nih.gov

Mechanisms of Nitric Oxide (NO) Release and Activity (drawing from nitrooxy compounds)

The pharmacological activity of nitroaromatic compounds is often linked to their capacity to release nitrogen oxide species, such as nitric oxide (NO) or its related form, nitroxyl (B88944) (HNO). mdpi.com NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. frontiersin.org The release of NO from these compounds is not a simple process and can occur through several proposed mechanisms, often initiated by the reductive metabolism of the nitro group. mdpi.com

One potential pathway involves a two-electron reduction of the nitro group to form a nitroso intermediate. mdpi.com This intermediate can then undergo homolytic bond cleavage to release NO. mdpi.com Another proposed mechanism involves nucleophilic aromatic substitution, where a nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer-type complex. This complex can then eliminate nitrous acid, which subsequently generates NO. mdpi.com

Studies on nitrooxy compounds, such as 4-((nitrooxy)methyl)-3-nitrobenzoic acid, provide further insight. Electrochemical analyses have shown that electron transfer to the nitroaromatic system can trigger the cleavage of the organic nitrate (B79036) group, leading to the release of nitrate, which can be biochemically reduced to NO in the body. nih.govresearchgate.net This bioactivation can be enzymatic or non-enzymatic and is a key step for the compound to exert its NO-dependent effects. researchgate.net The ability to generate NO underlies the vasodilatory and anti-inflammatory properties observed in these types of molecules. nih.gov

Research in Neurological Disorders

The this compound scaffold has been identified as a promising structural foundation for the development of agents targeting neurological disorders, particularly those involving the cholinergic system. nih.govrcsb.org Its utility stems from its ability to be incorporated into molecules designed to interact with key enzymes in neurotransmission.

Modulation of Neurotransmitter Systems

The primary focus of research in this area has been on the cholinergic system, which is crucial for functions like memory and learning. mdpi.com A key enzyme in this system is acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, there is a decline in acetylcholine levels, and inhibiting AChE is a primary therapeutic strategy. tandfonline.com The this compound structure has been used as a scaffold in the design of AChE inhibitors. nih.gov The scaffold itself shows binding affinity for AChE, making it a valuable starting point for creating more potent and specific inhibitor molecules. nih.gov By inhibiting AChE, these compounds increase the amount of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Potential as Dementia Drugs

Given its role in modulating the cholinergic system, the this compound scaffold is being investigated for its potential in developing drugs for dementia, especially Alzheimer's disease (AD). tandfonline.com The cholinergic hypothesis of AD posits that the cognitive decline seen in patients is linked to a deficit in cholinergic neurotransmission. tandfonline.com Therefore, AChE inhibitors are a major class of drugs used to manage AD symptoms. nih.gov

Research has focused on creating multi-target compounds that can address the complex nature of AD. tandfonline.com This involves designing molecules that not only inhibit AChE but may also target other pathological factors like monoamine oxidase (MAO) or beta-secretase 1 (BACE1). mdpi.comtandfonline.com The development of donepezil-based agents and other multi-target-directed ligands demonstrates the strategy of using a core structure to build compounds with a broader spectrum of activity against the multifaceted pathology of AD. mdpi.comtandfonline.com

Investigation of Enzyme Reactivation in Nerve Agent Inhibition

A significant area of investigation for the this compound scaffold is in the creation of antidotes for organophosphorus (OP) nerve agent poisoning. These chemical warfare agents exert their toxicity by irreversibly binding to and inhibiting acetylcholinesterase (AChE), leading to a fatal overstimulation of the nervous system known as a cholinergic crisis.

The standard treatment involves using an oxime-containing compound to "reactivate" the inhibited enzyme by cleaving the nerve agent from AChE's active site. nato.int However, existing reactivators have limitations. rcsb.org Researchers have discovered that the this compound scaffold has a broad-spectrum binding affinity for AChE that has been inhibited by various nerve agents, including sarin (B92409), cyclosarin, and VX. nih.gov

This discovery has led to the design of new reactivators where the this compound scaffold is linked to a nucleophilic oxime moiety. nih.gov Crystallographic studies have shown that this scaffold can bind to the entrance of the enzyme's active site gorge in multiple ways, forming interactions that position the attached oxime correctly for the reactivation reaction. nih.gov This versatility in binding may explain its broad-spectrum potential against different types of nerve agents. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations

Impact of Substituent Positions on Biological Activity

The specific placement of the methyl and nitro groups on the benzamide (B126) ring is critical to the biological activity of 4-Methyl-3-nitrobenzamide and its derivatives. Research has demonstrated that even minor shifts in these substituents can lead to significant changes in efficacy and selectivity.

The nitro group, an electron-withdrawing moiety, plays a crucial role in the molecule's reactivity and interaction with biological targets. Its position influences the electronic properties of the entire aromatic ring. nih.gov Studies on various benzamide derivatives have highlighted the importance of the nitro group's location. For instance, in a series of N-(substituted-phenyl)-4-nitrobenzamides, the para-position of the nitro group was found to be a key determinant of their anticonvulsant activity. walshmedicalmedia.com While this study does not directly involve this compound, it underscores the principle that the nitro group's placement is a critical factor in defining the pharmacological effects of benzamides.

Similarly, the position of the methyl group, an electron-donating group, can affect the molecule's lipophilicity and steric interactions with target proteins. In a study on bis-benzamides, the positioning of substituents on the benzoyl ring was a key focus of the SAR investigation. mdpi.com Research on other benzamide derivatives, such as 2-amino-N-(2-methylphenyl)benzamide, has shown that ortho-substituted methyl groups can introduce steric hindrance, potentially reducing rotational freedom and altering the binding affinity to biological targets compared to their para-substituted counterparts.

In the context of this compound derivatives, a study on their antitumor activities revealed that the relative positions of the substituents are crucial. nih.gov While the core structure of this compound was maintained, modifications at other positions, guided by the existing substituent pattern, led to compounds with potent inhibitory activities against various cancer cell lines. nih.gov This suggests that the 4-methyl and 3-nitro arrangement provides a favorable foundation for further optimization.

Investigations into reactivators of nerve agent-inhibited acetylcholinesterase (AChE) using the this compound scaffold also highlight the importance of substituent positions. A study involving molecular series of substituents at the 3- and 4-positions showed that even small changes, such as replacing the methyl group with a hydrogen or fluorine atom, diminished both the inhibitory potency and reactivation efficacy for most nerve agent-inhibited AChE systems.

The following table summarizes the impact of substituent modifications on the biological activity of benzamide derivatives, drawing parallels to the this compound scaffold.

| Compound/Scaffold | Substituent Modification | Impact on Biological Activity | Reference |

| N-(substituted-phenyl)-4-nitrobenzamides | Nitro group at para-position | Important for anticonvulsant activity | walshmedicalmedia.com |

| Bis-benzamides | Substituents on the benzoyl ring | Key focus of SAR studies for androgen receptor inhibition | mdpi.com |

| 2-amino-N-(2-methylphenyl)benzamide | Ortho-methyl group | Can introduce steric hindrance and affect binding | |

| This compound derivatives | Modifications at other positions | Potent antitumor activity, indicating favorable core scaffold | nih.gov |

| This compound scaffold | Replacement of 4-methyl with H or F | Diminished reactivation efficacy for inhibited AChE |

Influence of Amide Nitrogen Substituents on Pharmacological Profile

The substituent attached to the amide nitrogen of the benzamide scaffold is a key determinant of the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. A diverse range of substituents, from simple alkyl chains to complex heterocyclic moieties, have been explored in derivatives of this compound and related compounds.

In a study focusing on this compound derivatives, the introduction of various substituents on the amide nitrogen led to compounds with significant biological activities. For instance, derivatives incorporating a piperidine (B6355638) ring, such as 4-methyl-3-nitro-N-(2-piperidin-1-ylphenyl)benzamide, have been synthesized and investigated for their potential pharmacological effects. ontosight.ai The piperidine moiety, a common feature in many pharmaceuticals, can enhance a compound's ability to cross biological membranes and interact with specific targets. ontosight.ai Another example is 4-[methyl-(1-methylpiperidin-4-yl)amino]-3-nitrobenzamide, where the substitution on the amino group at the 4-position, adjacent to the nitro group, also contributes to its potential bioactivity. ontosight.ai

The nature of the substituent on the amide nitrogen can also direct the compound's mechanism of action. For example, in the development of histone deacetylase (HDAC) inhibitors, N-substituted benzamide derivatives have shown promise. researchgate.net The specific substituent on the amide nitrogen can influence the compound's ability to bind to the active site of HDAC enzymes.

Research on other benzamide derivatives further illustrates the critical role of the amide nitrogen substituent. In a series of potent D2/5-HT2 antagonists and 5-HT1a agonists developed as potential atypical antipsychotic agents, the introduction of a (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) chain on the amide nitrogen was a key feature for achieving the desired pharmacological profile. acs.org

The following table presents examples of how different substituents on the amide nitrogen of benzamide derivatives can influence their biological activity.

| Core Scaffold | Amide Nitrogen Substituent | Observed/Potential Biological Activity | Reference |

| This compound | 2-piperidin-1-ylphenyl | Potential pharmacological effects due to the piperidine moiety | ontosight.ai |

| 3-Nitrobenzamide (B147352) | Methyl-(1-methylpiperidin-4-yl)amino at the 4-position | Potential bioactivity from the piperidine and amino substitution | ontosight.ai |

| Benzamide | Various N-substituents | HDAC inhibition | researchgate.net |

| Benzamide | (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) | D2/5-HT2 antagonism and 5-HT1a agonism (antipsychotic) | acs.org |

Systematic Chemical Modifications of the Benzamide Scaffold

The systematic chemical modification of the benzamide scaffold is a fundamental strategy in drug discovery to optimize lead compounds and explore new therapeutic applications. This approach involves making deliberate and incremental changes to the core structure and observing the resulting effects on biological activity.

For the this compound scaffold, systematic modifications have been employed to develop novel compounds with enhanced properties. A study on the design and synthesis of novel 4-substituted-3-nitrobenzamide derivatives demonstrated this approach. nih.gov By introducing various substituents at the 4-position of the 3-nitrobenzamide core, researchers were able to generate a library of compounds and evaluate their anti-tumor activities. nih.gov This systematic variation allowed for the preliminary elucidation of the structure-activity relationship of these new derivatives. nih.gov

Scaffold hopping is another powerful technique used in medicinal chemistry, where the core structure of a known active compound is replaced by a different, yet functionally similar, scaffold. This can lead to the discovery of new chemical classes with improved properties. For example, a scaffold-hopping strategy was successfully applied to a series of proteasome inhibitors, leading to the identification of a preclinical candidate for the treatment of visceral leishmaniasis. nih.gov While not directly involving this compound, this illustrates a powerful method for scaffold modification. In another study, a scaffold-hopping approach was used to develop novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, starting from thienopyrimidinones and moving to quinazolinone derivatives. nih.gov

The synthesis of hybrid molecules is another modification strategy. For instance, new nitroimidazole derivatives have been synthesized by combining the nitroimidazole moiety with other chemical fragments to create compounds with potential anti-Helicobacter pylori activity. brieflands.com This concept of creating hybrid structures could be applied to the this compound scaffold to explore new pharmacological activities.

Systematic modifications also include the introduction of different functional groups to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity, which are crucial for drug-like characteristics.

The following table provides examples of systematic chemical modifications applied to benzamide and related scaffolds.

| Modification Strategy | Scaffold | Outcome | Reference |

| Introduction of various substituents | 3-Nitrobenzamide | Library of 4-substituted derivatives with anti-tumor activity | nih.gov |

| Scaffold hopping | Proteasome inhibitors | Preclinical candidate for visceral leishmaniasis | nih.gov |

| Scaffold hopping | Thienopyrimidinones | Novel quinazolinone-based allosteric inhibitors of HIV-1 RNase H | nih.gov |

| Synthesis of hybrid molecules | Nitroimidazole | Potential anti-Helicobacter pylori agents | brieflands.com |

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods play an increasingly vital role in predicting and optimizing the structure-activity relationships of chemical compounds. These in silico techniques can significantly accelerate the design of new drug candidates by providing insights into molecular interactions and predicting biological activity before synthesis.

For benzamide derivatives, a variety of computational approaches have been utilized. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. marquette.edu These models can then be used to predict the activity of new, unsynthesized compounds. For instance, QSAR models have been developed for aniline (B41778) and phenol (B47542) compounds to predict their skin sensitization potential, which could be relevant for assessing the safety of benzamide derivatives. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This can provide valuable information about the binding mode and key interactions that contribute to biological activity. In a study on enteropeptidase inhibitors, docking models were used to understand why a 2-methyl analogue showed more potent activity than a 3-substituted derivative, suggesting that a smaller substituent could be better accommodated in the binding pocket. acs.org

Metabolism prediction is also a critical aspect of computational toxicology. Tools that predict the metabolic pathways of a compound can help in assessing the suitability of analogue compounds for read-across toxicological assessments. acs.org The metabolic fate of a compound can significantly influence its efficacy and safety.

Furthermore, computational studies can be used to analyze the molecular electrostatic potential of a molecule, which is crucial for understanding its non-covalent interactions with biological targets. The effects of amino and nitro substituents on the electrostatic potential of an aromatic ring have been studied computationally, providing insights that are applicable to nitro-substituted benzamides. acs.org

The following table summarizes some of the computational approaches that have been applied to benzamide-related compounds to understand and predict their SAR.

| Computational Method | Application | Key Findings/Purpose | Reference |

| QSAR | Predicting skin sensitization of anilines/phenols | Established a model based on the energy of the highest occupied molecular orbital (ϵHOMO) | nih.gov |

| Molecular Docking | Understanding enteropeptidase inhibition | Explained the enhanced activity of a 2-methyl analogue over a 3-substituted one | acs.org |

| Metabolism Prediction | Assessing analogue suitability for read-across | Used to compare metabolic pathways of target and analogue structures | acs.org |

| Electrostatic Potential Analysis | Studying substituent effects on aromatic rings | Provided insights into the influence of amino and nitro groups on molecular interactions | acs.org |

Environmental Fate and Degradation Studies

Biodegradation Pathways and Kinetics in Environmental Matrices

Biodegradation is a primary mechanism for the removal of 4-Methyl-3-nitrobenzamide from the environment. Its classification as readily biodegradable suggests that it is unlikely to persist in ecosystems where microbial activity is present.

While specific studies detailing the complete microbial degradation pathway of this compound are not extensively documented, the metabolism of structurally similar nitroaromatic compounds by various microorganisms provides insight into its likely fate. Bacteria from genera such as Pseudomonas, Rhodococcus, and Mycobacterium are well-known for their ability to degrade nitroaromatic compounds. microbiologyresearch.orgresearchgate.netnih.govascelibrary.comnih.gov The degradation of these molecules typically proceeds through one of two major types of initial attack: oxidation of the methyl group or reduction of the nitro group. nih.gov

For compounds structurally related to this compound, such as 4-nitrotoluene (B166481), degradation pathways have been elucidated. For instance, Pseudomonas sp. strain 4NT degrades 4-nitrotoluene by first oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzaldehyde (B150856) and subsequently to 4-nitrobenzoate (B1230335). nih.govnih.govasm.org The 4-nitrobenzoate is then reduced to 4-hydroxylaminobenzoate, which is ultimately converted to protocatechuate. This intermediate then undergoes ring fission, leading to complete mineralization. nih.gov Another strategy observed in some bacteria involves the initial reduction of the nitro group to a hydroxylamino group, followed by enzymatic rearrangement and eventual ring cleavage. oup.com Given the structure of this compound, it is plausible that its degradation follows a similar oxidative pathway starting at the methyl group, or a reductive pathway targeting the nitro group, leading to intermediates that can enter central metabolic cycles.

Predictive models, such as the EPI Suite™ Level III Fugacity Model, estimate the environmental distribution and persistence of the compound. According to these models, if released into the environment, a significant portion of this compound is expected to partition into the soil (69.4%) and water (30.6%). The estimated half-life in soil is approximately 30 days, and in water, it is about 15 days, indicating that the chemical is not persistent in these matrices.

Table 1: Biodegradability Test Results for this compound

| Parameter | Value/Result | Guideline | Interpretation |

| Degradation (%) | 74.85% | OECD 301 D (Closed Bottle Test) | Readily Biodegradable |

| Test Duration | 28 days | OECD 301 D | Standard test duration |

| ThOD | 1.67 mgO₂/mg | Calculation | Theoretical Oxygen Demand |

| BOD₂₈ | 1.25 mgO₂/mg | Measurement | Biochemical Oxygen Demand |

Adsorption and Desorption Behavior in Sediments

The mobility and partitioning of a chemical in the environment are largely governed by its tendency to adsorb to soil and sediment particles. The adsorption potential of this compound has been evaluated using High-Performance Liquid Chromatography (HPLC) to determine its soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Table 2: Adsorption Data for this compound

| Parameter | Value | Method | Implication |

| Log Koc | 1.8568 (dimensionless) | OECD Guideline 121 (HPLC Method) | Low sorption to soil and sediment |

| Migration Potential | Moderate | Interpretation of Koc | Potential to migrate to groundwater |

| Persistence in Sediment | Low | EPI Suite™ Model / Low Koc | Not expected to accumulate in sediment |

Photodegradation Mechanisms and Environmental Stability

Photodegradation is another important process that can contribute to the transformation of chemical compounds in the environment, particularly in surface waters and the atmosphere. Nitroaromatic compounds are known to be photochemically active. epa.gov The absorption of UV light can excite the molecule, leading to a series of chemical reactions.

While specific photodegradation studies for this compound are limited, research on related nitro-substituted benzamides and other nitroaromatics indicates that photolysis can occur. nih.govrug.nlcdnsciencepub.com The degradation process is often pH-dependent and can involve cleavage of chemical bonds and transformation of functional groups. nih.gov For aromatic amides, a common photochemical reaction is the photo-Fries rearrangement, which can lead to the formation of aminobenzophenone-type products. cdnsciencepub.com For nitroaromatic compounds, photodegradation can proceed via reduction of the nitro group or through reactions initiated by photogenerated reactive species like hydroxyl radicals. researchgate.net The presence of both a nitro group and an amide group on the aromatic ring of this compound suggests that it is susceptible to degradation upon exposure to sunlight, which would limit its persistence in sunlit environmental compartments.

Risk Assessment of Environmental Exposure

Environmental risk assessment for a chemical substance involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.comeuropa.eu If the PEC/PNEC ratio is less than 1, the risk is generally considered to be low.

For this compound, a formal, comprehensive environmental risk assessment report is not widely available in the public domain. However, its environmental risk profile can be inferred from its known properties. The key factors mitigating its environmental risk are:

Ready Biodegradability: The compound is efficiently removed by microorganisms, which significantly lowers its potential concentration in the environment. epa.gov Due to this, dedicated hydrolysis studies were deemed unnecessary as biodegradation is the more significant fate process.

Low Sorption Potential: Its low log Koc value indicates that it is less likely to become concentrated in sediment and soil, reducing long-term exposure for benthic and soil-dwelling organisms.

Low Persistence: The estimated half-lives in soil, water, and sediment are short, suggesting the compound does not persist in the environment.

These properties collectively suggest that under normal use and disposal conditions, this compound is unlikely to reach concentrations in the environment that would pose a significant risk to ecosystems. The potential for bioaccumulation is also considered low based on its properties. nih.gov

Advanced Research Applications and Future Perspectives

Development as Key Intermediates in Complex Organic Molecule Synthesis

One of the most established roles for 4-Methyl-3-nitrobenzamide is as a crucial intermediate in the synthesis of more complex organic molecules. atomfair.combuyersguidechem.com Its structure allows for a range of chemical modifications, making it a valuable building block for chemists.

A significant application is in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which itself is a widely used intermediate for various pharmaceuticals. google.com This derivative serves as a precursor for triazole-based compounds being investigated for the treatment of diabetes, hypertension, insulin (B600854) resistance, dementia, and schizophrenia. google.com Furthermore, it is instrumental in creating benzimidazole (B57391) analogues, a class of molecules studied for their potential in treating autoimmune diseases, hereditary immunodeficiencies, and hematopoietic dysfunction. google.comresearchgate.netresearchgate.net The synthesis of these complex derivatives, such as Dabigatran etexilate, often involves the transformation of the nitro group on the benzamide (B126) core into an amine, which is then used to construct larger, more intricate molecular architectures. epo.org

Applications in Specialty Polymer Development

While direct applications of this compound in polymers are still an emerging area, the use of its close chemical relatives is well-documented. The precursor, 4-Methyl-3-nitrobenzoic acid, is utilized in the development of specialty polymers. chemimpex.com Its incorporation into polymer chains can enhance critical properties such as thermal stability and chemical resistance. chemimpex.com These characteristics are highly sought after in demanding fields like the automotive and aerospace industries. chemimpex.com The structural similarity suggests that this compound could be integrated into polyamides, potentially imparting unique functionalities attributable to its nitro and methyl groups.

Role as Reagents and Standards in Analytical Chemistry

In the precise world of analytical chemistry, this compound and its precursors serve as important reference materials. The compound is classified as a biochemical reagent and is used in the preparation of standards for analytical laboratory procedures. buyersguidechem.comfishersci.ca Specifically, its precursor, 4-Methyl-3-nitrobenzoic acid, is employed as a reagent in organic synthesis and as a standard for various analytical techniques, which is vital for quality control in laboratories. chemimpex.comontosight.ai This use as a standard helps in the accurate detection and quantification of other chemical substances during analysis. chemimpex.com

Design of Multifunctional Ligands Incorporating this compound Moiety

The this compound scaffold is an attractive base for designing multifunctional ligands—molecules engineered to interact with multiple biological targets or to possess several functional domains. atomfair.com Researchers have investigated the this compound structure in the development of reactivators for acetylcholinesterase (AChE) inhibited by nerve agents like sarin (B92409) and VX.

Exploration of Novel Biological Targets and Therapeutic Pathways

The this compound moiety is a key feature in compounds being explored for a wide array of new therapeutic uses. A notable area of research is in oncology, where novel 4-substituted-3-nitrobenzamide derivatives have been designed and evaluated for their anti-tumor activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60. nih.govresearchgate.net

The research into these derivatives has shown promising inhibitory activity, as detailed in the table below.

| Compound Series | Tested Cancer Cell Lines | GI50 Values (μM) | Reference |

|---|---|---|---|

| Compound 4a | HCT-116, MDA-MB435, HL-60 | 1.904 - 2.111 | nih.gov |

| Compounds 4g, 4l-4n | MDA-MB435 | 1.008 - 3.586 | nih.gov |

| Compounds 4g, 4l-4n | HL-60 | 1.993 - 3.778 | nih.gov |

Beyond cancer, derivatives are being investigated for a broad spectrum of conditions. As intermediates, they contribute to the synthesis of potential treatments for metabolic diseases like diabetes, neurological disorders such as dementia and schizophrenia, and immune system disorders. google.comarabjchem.org This breadth of application underscores the versatility of the this compound scaffold in accessing diverse biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The development of new drugs is being revolutionized by artificial intelligence (AI) and machine learning (ML), and the design of this compound derivatives is part of this trend. mdpi.comnih.govnih.gov Computational methods are now integral to modern drug discovery. beilstein-journals.org

In a study on antidiabetic agents based on a nitrobenzamide structure, researchers used computational tools to predict and understand the molecules' behavior. nih.gov Key techniques included:

Molecular Docking: To simulate how the synthesized compounds would bind to the active sites of target enzymes. nih.gov

Molecular Dynamic Simulations: To validate the stability of the compound-protein complexes. nih.gov

In Silico ADMET Analysis: To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the new molecules. nih.gov

Advancements in Targeted Therapy Development

Targeted therapy, which aims to affect specific molecules involved in disease, is a major goal of modern medicine, and this compound derivatives are playing a role in this area.

A closely related compound, 4-iodo-3-nitrobenzamide (B1684207) (Iniparib), was extensively investigated as a PARP (poly(ADP-ribose) polymerase) inhibitor. researchgate.netsmolecule.com PARP inhibitors are a successful class of targeted therapies for cancers with specific DNA repair deficiencies. researchgate.net Iniparib's mechanism was thought to involve the reduction of its nitro group within tumor cells, leading to selective cell death. smolecule.com

More recent research has focused on creating highly specific enzyme inhibitors. For example, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were specifically designed to inhibit α-glucosidase and α-amylase, which are key targets in managing diabetes. nih.gov These efforts to design molecules that act on a single, well-defined target represent a significant advancement toward more precise and potentially more effective medicines.

Q & A

Q. What are the standard synthetic routes for 4-methyl-3-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves nitration of 4-methylbenzamide or coupling of 3-nitro-4-methylbenzoic acid with amines. For example, nitration using a mixture of nitric and sulfuric acid under controlled temperatures (0–5°C) minimizes byproducts like over-nitrated derivatives . Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reagents (e.g., ammonium nitrate) are critical for regioselectivity . Post-reaction quenching with ice water improves isolation of the crude product, which is then purified via recrystallization.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Identifies substitution patterns (e.g., methyl group at C4, nitro at C3) and confirms amide bond formation via NH proton signals .

- Mass spectrometry (MS) : Validates molecular weight (270.29 g/mol) and detects fragmentation patterns specific to the nitro and methyl groups .

- UV-Vis spectroscopy : Useful for studying electronic transitions influenced by the nitro group’s electron-withdrawing effects .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility challenges in aqueous media necessitate solvent optimization for reactions or biological assays .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of 4-methylbenzamide derivatives?

Regioselectivity is controlled by steric and electronic factors. The methyl group at C4 directs nitration to the meta position (C3) due to its electron-donating effect, but competing para nitration can occur if reaction temperatures exceed 5°C . Computational modeling (e.g., DFT) predicts electron density distribution to optimize conditions .

Q. How can crystallization challenges for this compound be mitigated?

Slow evaporation from ethanol or acetone yields high-purity crystals. X-ray crystallography (using SHELX software ) reveals intermolecular hydrogen bonding between the amide and nitro groups, guiding solvent selection. For polymorph screening, differential scanning calorimetry (DSC) identifies stable crystalline forms .

Q. How should researchers resolve contradictory data between NMR and mass spectrometry results?

Contradictions may arise from impurities (e.g., unreacted starting materials) or hydration. Use orthogonal methods:

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?